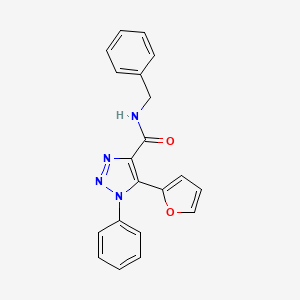

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-20(21-14-15-8-3-1-4-9-15)18-19(17-12-7-13-26-17)24(23-22-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSFIOVFHIUMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the benzyl and phenyl groups, and finally the construction of the triazole ring. Common synthetic routes include:

Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or the dehydration of furfural derivatives.

Benzyl Group Introduction: The benzyl group can be introduced via benzyl halides or benzyl alcohols using nucleophilic substitution reactions.

Phenyl Group Introduction: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Triazole Ring Formation: The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Common reagents include halides, alkyl halides, and acyl chlorides.

Major Products Formed:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new drugs. Medicine: The compound has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazole-4-carboxamides is highly dependent on substituent variations. Key structural analogs include:

Key Observations:

- Benzyl vs. Fluorobenzyl : Fluorination at the benzyl position (e.g., in ) increases metabolic stability and may enhance target binding through hydrophobic interactions.

- Furan-2-yl vs.

- Cyclohexyl vs. Benzyl : The cyclohexyl analog may exhibit improved solubility but reduced aromatic stacking compared to the benzyl group in the target compound.

Pharmacological Properties

- Metabolic Stability: Fluorinated analogs () exhibit longer half-lives due to resistance to cytochrome P450 oxidation, a feature absent in the non-fluorinated target compound.

- Synthetic Accessibility: The Paal-Knorr condensation method (used in for triazole-pyrrole hybrids) could be adapted for synthesizing the target compound, though the benzyl group may require protective strategies.

Biological Activity

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its anticancer properties, neuroprotective effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring, which is known for its versatility in biological applications. The presence of the furan moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies and IC50 Values

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HCT116 | 42.5 | High activity observed |

| MDA-MB231 | 38.0 | Significant inhibition of proliferation |

| Mia-PaCa2 | 68.4 | Moderate activity noted |

These findings indicate that this compound exhibits promising anticancer activity, particularly against HCT116 and MDA-MB231 cell lines .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. A study reported that derivatives containing the 1,2,3-triazole fragment demonstrated significant inhibition of neuroinflammation and protection against oxidative stress.

The neuroprotective activity may be attributed to several mechanisms:

- Inhibition of NF-kB Pathway : The compound inhibits the phosphorylation of P65 protein, a key player in the NF-kB signaling pathway.

- Reduction of ROS Generation : It decreases reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases.

- Metal Chelation : The ability to chelate biometals such as Cu²⁺ contributes to its neuroprotective effects .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits significant cytotoxicity against various cancer cell lines. |

| Neuroprotection | Protects neuronal cells from oxidative stress and inflammation. |

Q & A

Basic: What are the standard synthetic routes for N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are yields optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core. Optimize catalyst loading (e.g., 5 mol% CuI) and reaction time (12–24 hrs) to enhance regioselectivity .

Carboxamide Functionalization : React the triazole intermediate with benzylamine derivatives under peptide coupling conditions (e.g., EDCI/HOBt in DMF) at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry (1.2 eq. of benzyl halide) to minimize side reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and regiochemistry of the triazole ring .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for exact mass verification (e.g., [M+H]⁺ ion) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced: How can reaction kinetics be studied during the synthesis of this triazole-carboxamide derivative?

Methodological Answer:

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track azide and alkyne consumption during CuAAC. Peaks at ~2100 cm⁻¹ (azide) and ~3300 cm⁻¹ (alkyne) disappear as the reaction progresses .

- Time-Sampled HPLC : Quench aliquots at intervals (e.g., 0, 2, 6, 12 hrs) to quantify intermediate formation .

- Kinetic Modeling : Apply pseudo-first-order rate laws to determine activation energy (Ea) using Arrhenius plots under varying temperatures (25–60°C) .

Advanced: How do structural modifications (e.g., furan substitution) influence biological activity, and how can contradictions in literature data be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Replace the furan-2-yl group with thiophene or pyridine and test against target enzymes (e.g., cytochrome P450). Use IC₅₀ values to compare inhibitory potency .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance lipophilicity (log P > 3.5) and membrane permeability .

- Resolving Data Contradictions :

Advanced: What computational strategies are effective for predicting this compound’s binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases). Set grid boxes around active sites (20 ų) and apply OPLS-AA force fields .

- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.